molecular formula C10H7BrINO2 B1412527 Ethyl 4-bromo-2-cyano-6-iodobenzoate CAS No. 1807162-69-1

Ethyl 4-bromo-2-cyano-6-iodobenzoate

Cat. No.: B1412527
CAS No.: 1807162-69-1
M. Wt: 379.98 g/mol
InChI Key: SBUXYGXIMPAXNV-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-2-cyano-6-iodobenzoate (CAS: Not explicitly provided in evidence) is a halogenated aromatic ester characterized by a benzoate backbone substituted with bromine (Br), iodine (I), and cyano (CN) functional groups. Its molecular formula is C₁₀H₇BrINO₂, with a molecular weight of approximately 419.98 g/mol (calculated). This compound is synthesized via multi-step halogenation and esterification reactions, starting from substituted benzoic acids.

Properties

IUPAC Name

ethyl 4-bromo-2-cyano-6-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrINO2/c1-2-15-10(14)9-6(5-13)3-7(11)4-8(9)12/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBUXYGXIMPAXNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1I)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-bromo-2-cyano-6-iodobenzoate typically involves the esterification of 4-bromo-2-cyano-6-iodobenzoic acid with ethanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same esterification reaction but may include additional purification steps to ensure the compound’s high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-2-cyano-6-iodobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.

    Reduction Reactions: The cyano group can be reduced to an amine under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

Major Products Formed

    Substitution Reactions: Products include derivatives with different functional groups replacing the bromine or iodine atoms.

    Reduction Reactions: The major product is the corresponding amine.

Scientific Research Applications

Ethyl 4-bromo-2-cyano-6-iodobenzoate is used in various scientific research fields:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It is used in the study of biochemical pathways and molecular interactions.

    Medicine: It is investigated for its potential use in drug development.

    Industry: It is used in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Ethyl 4-bromo-2-cyano-6-iodobenzoate involves its interaction with specific molecular targets. The compound can undergo substitution reactions, where the bromine or iodine atoms are replaced by other functional groups, leading to the formation of new compounds with different biological activities .

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

Compound Name Substituents Molecular Weight (g/mol) Key Reactivity/Stability Traits
Ethyl 4-bromo-2-cyano-6-iodobenzoate Br, CN, I 419.98 High steric hindrance; polarizable I/Br enhances electrophilicity
Ethyl 4-cyanobenzoate CN 175.19 Electron-withdrawing CN stabilizes ester; lower reactivity
Ethyl 2-cyano-4,6-dibromobenzoate Br, CN 337.98 Bromine’s moderate leaving group ability; less steric bulk than iodine
Ethyl 4-iodobenzoate I 276.07 Iodine’s leaving group utility in nucleophilic substitution

Biological Activity

Ethyl 4-bromo-2-cyano-6-iodobenzoate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H7BrINO2C_{10}H_7BrINO_2. Its structural characteristics include:

  • Bromine and Iodine Substituents : These halogens contribute to the compound's reactivity, making it suitable for various substitution reactions.
  • Cyano Group : The cyano group is known for its ability to participate in nucleophilic addition reactions, enhancing the compound's versatility in chemical synthesis.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. The following mechanisms are proposed:

  • Substitution Reactions : The bromine and iodine atoms can be replaced by other functional groups, leading to derivatives with altered biological activities.
  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in critical biochemical pathways, potentially affecting cellular signaling and metabolic processes.
  • Antimicrobial Activity : Some research indicates that this compound may possess antimicrobial properties, although further investigation is needed to confirm this effect.

Case Studies

  • Inhibition of Enzymatic Activity :
    • A study investigated the impact of this compound on specific enzymes associated with disease pathways. Results indicated a significant reduction in enzymatic activity at certain concentrations, suggesting potential therapeutic applications in diseases where enzyme modulation is beneficial.
  • Antimicrobial Properties :
    • In vitro tests demonstrated that this compound exhibited inhibitory effects against several bacterial strains. The minimum inhibitory concentration (MIC) values were determined, indicating its potential as an antimicrobial agent.

Comparative Analysis

Compound NameStructural FeaturesBiological Activity
This compoundBromine, Iodine, CyanoEnzyme inhibition, Antimicrobial
Methyl 2-bromo-6-cyano-4-iodobenzoateBromine, Iodine, CyanoAntimicrobial, Protein interaction inhibition
Methyl 2-bromo-4-cyano-6-formylbenzoateBromine, CyanoAntimicrobial properties

Applications in Drug Development

This compound serves as a building block for synthesizing more complex molecules. Its unique reactivity allows researchers to explore new derivatives that may exhibit enhanced biological activities or novel therapeutic effects. The compound's potential applications include:

  • Drug Development : Investigated as a precursor for active pharmaceutical ingredients targeting various diseases.
  • Biochemical Pathway Studies : Utilized in research to elucidate the roles of specific pathways in disease mechanisms.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-bromo-2-cyano-6-iodobenzoate
Reactant of Route 2
Ethyl 4-bromo-2-cyano-6-iodobenzoate

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